Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate: A Technical Guide for Drug Discovery Professionals
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate: A Technical Guide for Drug Discovery Professionals
Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has emerged as a "privileged scaffold" in modern drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic targets.[4][5] This unique fused bicyclic structure, an isostere of purine, serves as the foundational core for a variety of biologically active molecules, ranging from potent kinase inhibitors in oncology to broad-spectrum antiviral agents.[2][4] Its significance is highlighted by its presence in the antiviral drug remdesivir and numerous compounds targeting kinases such as VEGFR-2, c-Met, and PI3K.[4][6][7]
This technical guide provides an in-depth overview of the basic properties of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate , a key intermediate and building block for the synthesis of novel therapeutics based on the pyrrolo[2,1-f][1][2][3]triazine core. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical and physical properties, synthesis, reactivity, and potential applications.
Physicochemical and Spectroscopic Properties
Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate presents as a white crystalline solid with a melting point in the range of 134-137 °C.[8] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate
| Property | Value | Source(s) |
| CAS Number | 1005196-61-1 | [8][9] |
| Molecular Formula | C₈H₆ClN₃O₂ | [8] |
| Molecular Weight | 211.61 g/mol | [8] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 134-137 °C | [8] |
| Density | 1.54 g/cm³ | [8] |
| Storage | 2-8 °C, Keep in dark place, Inert atmosphere | [9] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and triazine rings, as well as a singlet corresponding to the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, in addition to the carbons of the heterocyclic core.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group and C-Cl stretching, along with vibrations associated with the aromatic rings.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis and Reactivity
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core generally originates from pyrrole derivatives.[4] A common strategy involves the N-amination of a pyrrole precursor, followed by cyclization to form the triazine ring.[4] The crucial chlorination at the 4-position is typically achieved by treating the corresponding 4-oxo intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]
Figure 1. Generalized synthetic workflow for the formation of the 4-chloropyrrolo[2,1-f][1][2][3]triazine core.
Reactivity of the 4-Chloro Substituent
The chlorine atom at the 4-position of the pyrrolo[2,1-f][1][2][3]triazine ring is a versatile handle for further chemical modifications. It is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is pivotal for the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies. Common nucleophiles that can be employed include amines, alcohols, and thiols.
Furthermore, the 4-chloro position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl substituents.
Figure 2. Key reaction pathways involving the 4-chloro substituent.
Potential Applications in Drug Discovery
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and virology. Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate serves as a crucial starting material for accessing a diverse array of potent biological agents.
Kinase Inhibitors
A significant number of kinase inhibitors are based on the pyrrolo[2,1-f][1][2][3]triazine core.[5] This scaffold acts as a bioisostere of the adenine portion of ATP, enabling it to bind to the ATP-binding site of various kinases.[2] Derivatives of this core have shown potent inhibitory activity against a range of kinases implicated in cancer, including:
-
VEGFR-2 and c-Met: Dual inhibitors for the treatment of various cancers.[13]
-
PI3Kα: Selective inhibitors for cancers with a dysregulated PI3K pathway.[6]
-
MERTK: Inhibitors targeting this receptor tyrosine kinase involved in cancer cell survival and proliferation.[14]
-
EGFR and HER2: Dual inhibitors for cancers driven by these receptor tyrosine kinases.[5]
The 4-position of the pyrrolo[2,1-f][1][2][3]triazine ring is a key point for modification to achieve selectivity and potency against different kinase targets.
Antiviral Agents
The structural similarity of the pyrrolo[2,1-f][1][2][3]triazine core to purine nucleobases makes it an attractive scaffold for the development of antiviral agents.[4] Nucleoside analogs incorporating this heterocyclic system have demonstrated broad-spectrum activity against various RNA viruses.[11][15] The well-known antiviral drug Remdesivir, used in the treatment of COVID-19, features this core structure.[4] Derivatives of Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate could be explored for the development of novel antiviral therapeutics.
Handling and Safety
Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate is expected to be an irritant to the eyes, skin, and respiratory system.[8] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
Conclusion
Methyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its strategic importance lies in the privileged nature of the pyrrolo[2,1-f][1][2][3]triazine scaffold, which has a proven track record in the development of kinase inhibitors and antiviral agents. The reactive chloro-substituent at the 4-position provides a convenient entry point for the generation of diverse chemical libraries, enabling extensive SAR exploration. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of this important heterocyclic compound in their drug discovery endeavors.
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